GW791343 dihydrochloride

Description

Properties

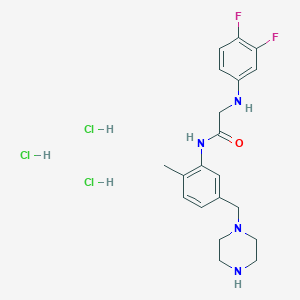

IUPAC Name |

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJPZTBIYHPSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GW791343 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent and selective pharmacological tool used extensively in the study of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2][3] Its mechanism of action is distinguished by a pronounced species specificity, acting as a negative allosteric modulator in humans and a positive allosteric modulator in rats.[2] This guide provides a comprehensive technical overview of GW791343's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams of relevant signaling pathways and workflows.

Core Mechanism of Action: Species-Specific Allosteric Modulation

GW791343 functions as an allosteric modulator of the P2X7 receptor, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous agonist, ATP, binds.[2][4] This allosteric binding results in a conformational change in the receptor that modulates its response to ATP. A key characteristic of GW791343 is its differential activity across species.

Human P2X7 Receptor: Negative Allosteric Modulation

On the human P2X7 receptor, GW791343 acts as a negative allosteric modulator (NAM) .[1][2][4] This results in a non-competitive antagonism of the receptor's function.[1][2] Specifically, GW791343 reduces the maximal response to ATP and its synthetic analogue, BzATP, without significantly shifting the agonist's EC50 value, a hallmark of non-competitive inhibition.[4] This inhibitory effect has been consistently demonstrated in functional assays measuring agonist-stimulated cellular responses.[1][4]

Rat P2X7 Receptor: Positive Allosteric Modulation

In contrast to its effects on the human receptor, GW791343 exhibits positive allosteric modulation (PAM) on the rat P2X7 receptor.[2][4][5] In this context, it enhances the receptor's response to agonists, increasing both the potency and maximal effect of ATP.[2] This species-dependent activity makes GW791343 a valuable tool for comparative pharmacology and for dissecting the structural and functional nuances of the P2X7 receptor across different species.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of GW791343 with the P2X7 receptor.

Table 1: Potency of GW791343 on the Human P2X7 Receptor

| Parameter | Value | Description | Reference(s) |

| pIC50 | 6.9 - 7.2 | The negative logarithm of the half-maximal inhibitory concentration, indicating potency of antagonism. | [1][3][4][6][7] |

Table 2: Functional Effects of GW791343 on P2X7 Receptors

| Species | Receptor | Effect of GW791343 | Agonist Response | Reference(s) |

| Human | P2X7 | Negative Allosteric Modulator | Reduced maximal response to ATP and BzATP. | [1][2][4] |

| Rat | P2X7 | Positive Allosteric Modulator | Increased agonist potency and maximal response. | [2][4][5] |

Signaling Pathways and Modulation

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a signaling cascade with significant physiological consequences.

The diagram below illustrates how GW7913443, as a negative allosteric modulator, interferes with this pathway at the human P2X7 receptor.

Experimental Protocols and Evidence

The mechanism of action of GW791343 was elucidated through several key experimental approaches.

Ethidium (B1194527) Accumulation Assay

This functional assay is widely used to measure P2X7 receptor activation.[2][8] Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da, such as the fluorescent dye ethidium.[2]

Experimental Protocol:

-

Cell Culture: HEK293 cells recombinantly expressing either human or rat P2X7 receptors are cultured to confluence in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown overnight.

-

Assay Buffer Preparation: An assay buffer (e.g., NaCl-based or sucrose-based) containing ethidium bromide is prepared.

-

Compound Pre-incubation: Cells are pre-incubated with varying concentrations of GW791343 (or vehicle control) for a defined period (e.g., 40 minutes).[1]

-

Agonist Stimulation: The P2X7 receptor is activated by adding a known agonist, such as ATP or BzATP, at various concentrations.

-

Fluorescence Measurement: The influx of ethidium is measured over time using a fluorescence plate reader. An increase in fluorescence intensity corresponds to P2X7 receptor-mediated pore formation.

-

Data Analysis: Concentration-response curves are generated to determine the effect of GW791343 on agonist potency (EC50) and efficacy (maximal response). For NAMs like GW791343 on human P2X7R, a decrease in the maximal response is observed.

Radioligand Binding and Receptor Protection Studies

To confirm that GW791343 acts at an allosteric site, receptor protection and radioligand binding experiments were performed.

-

Receptor Protection Studies: These experiments showed that GW791343 did not competitively interact at the ATP binding site.[2][4] The presence of compounds known to bind the ATP site, like pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) and decavanadate, did not prevent GW791343 from exerting its modulatory effects.[2]

-

Competitive Binding Assays: GW791343 was found to inhibit the binding of another known P2X7R NAM, [3H]-compound-17, suggesting they may bind to similar or conformationally linked allosteric sites.[2][4]

Conclusion

GW791343 dihydrochloride is a well-characterized, species-dependent allosteric modulator of the P2X7 receptor. It acts as a non-competitive antagonist (Negative Allosteric Modulator) at the human P2X7 receptor and a potentiator (Positive Allosteric Modulator) at the rat P2X7 receptor.[2] Its mechanism has been robustly defined through functional assays, such as ethidium accumulation, and binding studies that confirm its interaction with an allosteric site separate from the ATP binding pocket.[2][4] This distinct pharmacological profile makes GW791343 an indispensable tool for investigating the complex roles of the P2X7 receptor in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GW791343 dihydrochloride | 人P2X7受体负变构调节剂 | MCE [medchemexpress.cn]

- 7. targetmol.cn [targetmol.cn]

- 8. Negative and positive allosteric modulators of the P2X(7) receptor. | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to GW791343 Dihydrochloride as a P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a unique, trimeric, ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (eATP).[1][2] Predominantly expressed on immune cells such as macrophages and microglia, as well as other cell types, P2X7R is a key player in inflammatory and immune responses.[3][4] Upon activation, it rapidly mediates the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] Prolonged stimulation leads to the formation of a large, non-selective membrane pore, a hallmark of P2X7R activity, which allows the passage of molecules up to 900 Daltons.[5][6] This pore formation is a critical step in the activation of the NLRP3 inflammasome, leading to the processing and release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β).[7][8][9] Given its central role in inflammation, the P2X7R is a significant therapeutic target for a range of conditions, including chronic pain, neurodegenerative diseases, and autoimmune disorders.[3]

GW791343 dihydrochloride (B599025) is a potent and selective small molecule modulator of the P2X7 receptor.[10][11] It is distinguished by its species-specific mechanism of action, functioning as a negative allosteric modulator of the human P2X7 receptor while acting as a positive allosteric modulator on the rat orthologue.[11][12][13] This technical guide provides a comprehensive overview of GW791343, detailing its mechanism of action, the signaling pathways it modulates, relevant quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

GW791343 exerts its effects on the P2X7 receptor through a non-competitive, allosteric mechanism.[12][14] Studies have shown that it does not interact with the ATP binding site, but rather binds to a distinct allosteric site on the receptor.[12] This binding modulates the receptor's response to its natural ligand, ATP.

Species-Specific Modulation: A critical characteristic of GW791343 is its differential activity between species:

-

Human P2X7R (Antagonism): In human P2X7 receptors, GW791343 acts as a negative allosteric modulator .[10][11] It produces a non-competitive antagonist effect, reducing the maximal response to ATP and its potent synthetic analogue, BzATP.[10][14] This inhibitory action prevents downstream signaling events such as ion flux, pore formation, and cytokine release.

-

Rat P2X7R (Potentiation): In contrast, the predominant effect of GW791343 on the rat P2X7 receptor is positive allosteric modulation .[12][15] It enhances the receptor's response to agonists, increasing both the potency and effect of ATP.[11][15]

This species-dependent activity is largely attributed to a single amino acid difference at position 95 within the receptor's extracellular domain (phenylalanine in humans, leucine (B10760876) in rats).[16] This makes GW791343 an invaluable tool for probing the structural and functional differences between P2X7 receptor orthologues.

P2X7 Receptor Signaling and Modulation by GW791343

Activation of the P2X7 receptor by eATP triggers a cascade of intracellular events. In human cells, GW791343 effectively blocks this cascade. The primary signaling pathway involves the opening of the ion channel, leading to K⁺ efflux, which is a critical signal for the assembly and activation of the NLRP3 inflammasome.[8] This multi-protein complex then activates caspase-1, which cleaves pro-IL-1β into its mature, active form for secretion.[4][9] P2X7R activation can also engage other pathways, including the activation of mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK.[8][17]

References

- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unife.it [iris.unife.it]

- 3. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP-induced pore formation in the plasma membrane of rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]

- 12. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Species-Specific Activity of GW791343 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 dihydrochloride (B599025) is a potent, non-competitive allosteric modulator of the P2X7 receptor that exhibits striking species-specific activity. It acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor, while paradoxically functioning as a positive allosteric modulator (potentiator) at the rat P2X7 receptor.[1][2] This differential activity is primarily attributed to a single amino acid difference at position 95 within the extracellular domain of the receptor.[3] This technical guide provides a comprehensive overview of the species-specific activity of GW791343, including quantitative data, detailed experimental protocols for its characterization, and an illustration of the relevant signaling pathways.

Introduction to GW791343 and the P2X7 Receptor

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, where it plays a crucial role in inflammation, immune responses, and programmed cell death.[4] Its activation leads to the formation of a non-selective cation channel, and upon prolonged stimulation, a larger pore that allows the passage of molecules up to 900 Da.[4] This unique property makes the P2X7 receptor a compelling therapeutic target for a variety of inflammatory and neurological disorders.

GW791343 dihydrochloride has emerged as a valuable pharmacological tool for studying the P2X7 receptor due to its distinct species-dependent effects. Understanding these differences is critical for the preclinical evaluation of P2X7 receptor modulators and the translation of findings from animal models to human clinical trials.

Quantitative Analysis of Species-Specific Activity

The functional activity of GW791343 has been characterized across several species, revealing significant variations in its modulatory effects. The following table summarizes the available quantitative data.

| Species | Receptor Type | Effect of GW791343 | Potency (pIC50 / Other Metrics) | Reference |

| Human | P2X7 | Negative Allosteric Modulator (Antagonist) | pIC50 = 6.9 - 7.2 | [5] |

| Rat | P2X7 | Positive Allosteric Modulator (Potentiator) | Increases agonist potency and maximal response | [6][7] |

| Dog | P2X7 | Negative Allosteric Modulator (Antagonist) | Potency similar to human | [3] |

| Mouse | P2X7 | Weak Antagonist | - | [3] |

| Guinea Pig | P2X7 | Weak Antagonist | - | [3] |

Note: Quantitative data for the positive allosteric modulation in rats is often described as a leftward shift in the agonist concentration-response curve and an increase in the maximal response, rather than a single IC50 value.

Molecular Basis of Species Specificity

The differential activity of GW791343 between human and rat P2X7 receptors has been pinpointed to a single amino acid residue at position 95.[3] The human P2X7 receptor contains a phenylalanine (F95) at this position, while the rat receptor has a leucine (B10760876) (L95).[3] Site-directed mutagenesis studies have confirmed that swapping these residues between the human and rat receptors reverses the modulatory effect of GW791343.[3]

Molecular basis for the species-specific activity of GW791343.

Experimental Protocols

The species-specific effects of GW791343 can be characterized using various in vitro functional assays. The following are detailed protocols for two commonly employed methods.

Ethidium (B1194527) Bromide Uptake Assay (Pore Formation Assay)

This assay measures the formation of the large-conductance pore associated with sustained P2X7 receptor activation.

Experimental Workflow:

Workflow for the Ethidium Bromide Uptake Assay.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the P2X7 receptor of the desired species (e.g., HEK293 cells) in a 96-well black, clear-bottom plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of GW791343 dihydrochloride in a suitable assay buffer (e.g., NaCl-based or sucrose-based buffer).

-

Pre-incubation: Wash the cells with the assay buffer. Add the GW791343 dilutions or vehicle control to the wells and incubate for 40 minutes at room temperature.[5]

-

Agonist and Dye Addition: Prepare a solution containing the P2X7 receptor agonist (e.g., BzATP) and ethidium bromide in the assay buffer. Add this solution to the wells to initiate receptor activation and dye uptake.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for ethidium bromide (approximately 525 nm and 605 nm, respectively).

-

Data Analysis: For antagonistic activity, calculate the percentage of inhibition of the agonist-induced fluorescence at each concentration of GW791343 and fit the data to a concentration-response curve to determine the IC50 value. For positive allosteric modulation, compare the agonist concentration-response curves in the absence and presence of GW791343 to determine the fold-shift in EC50 and the change in the maximal response.

Calcium Mobilization Assay

This assay measures the initial influx of calcium through the P2X7 receptor channel upon agonist binding.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GW791343 Dihydrochloride: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of GW791343 dihydrochloride (B599025), a potent and species-specific allosteric modulator of the P2X7 receptor. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the P2X7 receptor.

Chemical Properties and Structure

GW791342 dihydrochloride is a synthetic organic compound belonging to the phenylglycinamide class of molecules.[1] Its chemical structure is characterized by a central acetamide (B32628) scaffold linking a 3,4-difluorophenylamino group and a 2-methyl-5-(1-piperazinylmethyl)phenyl group. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of GW791343 Dihydrochloride

| Property | Value | Source |

| IUPAC Name | 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]acetamide dihydrochloride | [2] |

| Molecular Formula | C₂₀H₂₄F₂N₄O · 2HCl | [3] |

| Molecular Weight | 483.81 g/mol | [2] |

| CAS Number | 1019779-04-4 | [3] |

| Appearance | Solid | [2] |

| Purity | >98% | [2] |

| SMILES | CC1=CC(CN2CCNCC2)=C(C=C1)NC(=O)CNC1=CC(=C(C=C1)F)F.Cl.Cl | [3] |

| Solubility | Soluble in water to 100 mM. Soluble in DMSO, PEG300, Tween-80, and Saline mixtures. | [2][4] |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month. | [3][4] |

Biological Activity and Mechanism of Action

GW791343 dihydrochloride is a potent allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[5] A key characteristic of this compound is its species-specific activity. In humans, it acts as a negative allosteric modulator (NAM) , non-competitively antagonizing the receptor with a pIC₅₀ ranging from 6.9 to 7.2.[4][6][7] Conversely, in rats, it functions as a positive allosteric modulator (PAM) , enhancing the potency and effect of ATP.[2]

The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes. Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective pore, leading to the release of pro-inflammatory cytokines like IL-1β.[8] By negatively modulating the human P2X7 receptor, GW791343 can inhibit these downstream inflammatory signaling pathways.

Table 2: Biological Activity of GW791343 Dihydrochloride

| Parameter | Species | Value | Description | Source |

| pIC₅₀ | Human | 6.9 - 7.2 | Concentration causing 50% inhibition of P2X7 receptor activation. | [4][6][7] |

| Activity | Human | Negative Allosteric Modulator | Inhibits P2X7 receptor function. | [5] |

| Activity | Rat | Positive Allosteric Modulator | Enhances P2X7 receptor function. | [2] |

Signaling Pathways

The activation of the P2X7 receptor initiates a cascade of intracellular signaling events. As a negative allosteric modulator in human cells, GW791343 is expected to attenuate these pathways. The following diagram illustrates the major signaling pathways downstream of P2X7 receptor activation.

Caption: P2X7 Receptor Signaling Pathways.

Experimental Protocols

Ethidium (B1194527) Bromide Uptake Assay for P2X7 Receptor Pore Formation

This assay is a standard method to assess the formation of the P2X7 receptor pore, which is permeable to large molecules like ethidium bromide.

Methodology:

-

Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with the human P2X7 receptor) in a 96-well black, clear-bottom plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of GW791343 dihydrochloride or vehicle control for 15-30 minutes at 37°C.[8]

-

Dye and Agonist Addition: Add ethidium bromide to the wells, followed by a P2X7 receptor agonist such as ATP or BzATP, to stimulate pore formation.[8]

-

Fluorescence Measurement: Immediately measure the fluorescence of the incorporated ethidium bromide using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm) over a period of 15-30 minutes.[8]

-

Data Analysis: Plot the rate of ethidium bromide uptake against the concentration of GW791343 dihydrochloride to determine the IC₅₀ value.

Caption: Ethidium Bromide Uptake Assay Workflow.

In Vivo Experimental Protocol

The following provides a general guideline for an in vivo study in a rodent model to assess the efficacy of GW791343. Note that due to its opposing effects in rats, a humanized P2X7 receptor mouse model would be more appropriate for efficacy studies.

Methodology:

-

Animal Model: Utilize a relevant animal model of a disease where P2X7 is implicated, for instance, a model of inflammatory pain or neuroinflammation.

-

Compound Formulation: Prepare a dosing solution of GW791343 dihydrochloride. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

-

Administration: Administer GW791343 dihydrochloride to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Pharmacokinetic Analysis: Collect blood samples at various time points post-administration to determine the pharmacokinetic profile of the compound. A study on a similar P2X7 modulator, GSK1482160, showed a peak plasma concentration within 3.5 hours and a half-life of less than 4.5 hours in humans.[9][10]

-

Pharmacodynamic Assessment: At the end of the study, collect tissues of interest (e.g., spinal cord, brain, inflamed tissue) and measure relevant biomarkers of P2X7 activity and inflammation, such as IL-1β levels.

-

Behavioral Analysis: In relevant models, perform behavioral tests to assess the therapeutic effect of the compound (e.g., pain response, cognitive function).

Caption: General In Vivo Experimental Workflow.

Synthesis

Caption: Plausible Synthetic Workflow for GW791343 Dihydrochloride.

Conclusion

GW791343 dihydrochloride is a valuable research tool for investigating the role of the P2X7 receptor in various physiological and pathological processes. Its species-specific activity provides a unique opportunity for comparative studies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of modulating the P2X7 receptor. Further research is warranted to fully characterize its pharmacokinetic and toxicological profiles and to explore its efficacy in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]

- 3. GW791343 dihydrochloride - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of GW791343: A Species-Selective P2X7 Receptor Allosteric Modulator

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of GW791343, a pivotal chemical tool in the study of the P2X7 receptor (P2X7R). GW791343 is a potent, non-competitive allosteric modulator of the P2X7R with pronounced species-specific activity. It acts as a negative allosteric modulator (NAM) at the human P2X7R and, conversely, as a positive allosteric modulator (PAM) at the rat P2X7R. This unique pharmacological profile has made it an invaluable probe for elucidating the complex mechanisms of P2X7R function and for navigating the challenges of translating preclinical findings from rodent models to human applications. This document details the key experiments that defined its mechanism of action, presents quantitative data in a structured format, and provides methodologies for the core assays used in its evaluation.

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor is a unique member of the P2X family of ATP-gated ion channels.[1] Activated by high concentrations of extracellular ATP, often released during cellular stress or injury, the P2X7R forms a non-selective cation channel.[1][2] Prolonged activation leads to the opening of a larger pore, permeable to molecules up to 900 Da, a phenomenon linked to the pannexin-1 hemichannel.[3] This activation triggers a cascade of downstream signaling events, most notably the assembly of the NLRP3 inflammasome, caspase-1 activation, and the subsequent processing and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and IL-18.[3][4]

Given its central role in inflammation, the P2X7R is a prominent therapeutic target for a range of inflammatory diseases, chronic pain, and neurological disorders.[1][5] The development of selective antagonists has been a major focus of drug discovery efforts.[6] GW791343, discovered by GlaxoSmithKline, emerged not as a clinical candidate but as a critical research tool whose complex pharmacology has shed significant light on the receptor's allosteric regulation.

Discovery and Characterization of GW791343

GW791343 (N(2)-(3,4-difluorophenyl)-N(1)-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide) was identified and characterized as a non-competitive inhibitor of the human P2X7 receptor.[7][8] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), GW791343 was found to be an allosteric modulator, binding to a distinct site on the receptor to influence its function.[7][8]

The most striking feature of GW791343 is its differential activity across species. While it potently inhibits human P2X7R, its predominant effect at the rat P2X7R is to increase agonist responses, functioning as a positive allosteric modulator.[7][8] This species-dependent activity was traced to specific amino acid differences in the receptor's extracellular domain. Studies using chimeric human-rat receptors pinpointed amino acid 95 as a key determinant for the differential allosteric effects of GW791343.[9] This discovery underscored the potential pitfalls of extrapolating pharmacology from preclinical rodent models to humans and highlighted the importance of understanding the molecular basis of drug-receptor interactions.

Mechanism of Action: Allosteric Modulation

Allosteric modulators offer a sophisticated mechanism for controlling receptor activity. They do not directly compete with the orthosteric ligand (ATP) but instead bind to a topographically distinct site. This binding event induces a conformational change in the receptor that alters the affinity and/or efficacy of the orthosteric ligand.

-

Negative Allosteric Modulation (Human P2X7R): At the human receptor, GW791343 binds to its allosteric site and stabilizes a conformation that is less receptive to activation by ATP. This results in a non-competitive antagonism, reducing the maximal response to an agonist.[7][10]

-

Positive Allosteric Modulation (Rat P2X7R): At the rat receptor, GW791343's binding event appears to facilitate a more efficient coupling between ATP binding and channel gating. This enhances the receptor's response to ATP, increasing both agonist potency and maximal effect.[7][8]

Radioligand binding studies confirmed this mechanism. GW791343 did not compete for the ATP binding site but did inhibit the binding of another allosteric modulator, suggesting they may bind to similar or interacting sites.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for GW791343, highlighting its potency and species-dependent effects.

Table 1: In Vitro Potency of GW791343 at P2X7 Receptors

| Species | Receptor | Assay Type | Parameter | Value | Reference |

| Human | P2X7 | Ethidium (B1194527) Accumulation | pIC₅₀ | 6.9 - 7.2 | [10] |

| Rat | P2X7 | Ethidium Accumulation | N/A (Potentiator) | N/A | [7][8] |

pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

Table 2: Species-Specific Allosteric Activity Profile of GW791343

| Feature | Human P2X7 Receptor | Rat P2X7 Receptor | Reference |

| Primary Effect | Inhibition (Antagonism) | Potentiation (Agonist Enhancing) | [7][8] |

| Mechanism | Negative Allosteric Modulator (NAM) | Positive Allosteric Modulator (PAM) | [7][8] |

| Effect on Agonist (ATP) | Reduces maximal response | Increases potency and maximal effect | [7] |

| Key Amino Acid Residue | Phenylalanine at position 95 (F95) | Leucine at position 95 (L95) | [9] |

Key Experimental Protocols

The characterization of GW791343 relied on several key in vitro assays. Detailed methodologies are provided below.

P2X7R Functional Assay: Ethidium Accumulation

This assay measures the formation of the large-conductance pore associated with sustained P2X7R activation.

Principle: Upon activation, the P2X7R pore allows the passage of fluorescent dyes like ethidium bromide. Once inside the cell, ethidium bromide intercalates with nucleic acids, leading to a significant increase in fluorescence, which is proportional to receptor activity.

Methodology:

-

Cell Culture: HEK293 or U-2 OS cells stably or transiently expressing recombinant human or rat P2X7R are seeded into 96-well black, clear-bottom plates and cultured to confluence.

-

Buffer Preparation: Experiments are typically conducted in either a low-divalent cation sucrose (B13894) buffer or a standard NaCl-based buffer. The buffer is supplemented with ethidium bromide (typically 5-20 µM).

-

Compound Incubation: Culture medium is removed, and cells are washed. Cells are then pre-incubated with various concentrations of GW791343 or vehicle control for a specified time (e.g., 40 minutes) at room temperature or 37°C.[10]

-

Agonist Stimulation: A P2X7R agonist, such as ATP or the more potent analog BzATP, is added to the wells to achieve a final concentration that elicits a submaximal or maximal response (e.g., EC₈₀).

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader. Fluorescence intensity (e.g., Excitation ~520 nm, Emission ~595 nm) is measured kinetically over a period of 10-30 minutes.

-

Data Analysis: The rate of increase in fluorescence is calculated. For antagonist activity (human P2X7R), IC₅₀ values are determined by plotting the percent inhibition against the log concentration of GW791343. For potentiation (rat P2X7R), the fold-increase in agonist response is calculated.

Radioligand Binding Assay

This assay is used to determine if GW791343 binds to the same site as other known allosteric modulators.

Principle: This is a competition binding assay. Membranes prepared from cells expressing the P2X7R are incubated with a fixed concentration of a radiolabeled allosteric antagonist (e.g., [³H]-compound-17) and increasing concentrations of a non-labeled competitor (GW791343). The ability of GW791343 to displace the radioligand indicates binding to the same or an overlapping allosteric site.

Methodology:

-

Membrane Preparation: HEK293 cells expressing human or rat P2X7R are harvested, homogenized, and centrifuged to isolate the cell membrane fraction.

-

Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand (e.g., 2 nM [³H]-compound-17).

-

Competition: Increasing concentrations of unlabeled GW791343 are added to the wells.

-

Non-Specific Binding: A parallel set of wells containing a high concentration of an unlabeled antagonist (e.g., 10 µM compound-17) is used to define non-specific binding.

-

Incubation: The plate is incubated for a set time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a filtermat using a cell harvester. The filtermat traps the membranes with bound radioligand.

-

Scintillation Counting: The filtermat is dried, and a scintillant is added. The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of GW791343 to determine the Ki (inhibitory constant).[8]

IL-1β Release Assay

This assay measures the functional downstream consequence of P2X7R activation in immune cells: the release of mature IL-1β.

Principle: The release of IL-1β is a two-step process. First, a "priming" signal (e.g., LPS) upregulates the expression of pro-IL-1β and components of the inflammasome. Second, an "activation" signal (e.g., ATP acting on P2X7R) triggers inflammasome assembly and caspase-1 activation, which cleaves pro-IL-1β into its mature, secretable form.

Methodology:

-

Cell Culture: Human THP-1 monocytes are differentiated into macrophage-like cells using PMA, or primary human monocytes are used.

-

Priming Step: Cells are incubated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.

-

Inhibitor Incubation: After priming, the cells are washed and pre-incubated with various concentrations of GW791343 or vehicle for 30-60 minutes.

-

Activation Step: Cells are stimulated with a high concentration of ATP or BzATP (e.g., 1-5 mM) for a short period (e.g., 30-60 minutes) to activate the P2X7R.

-

Supernatant Collection: After stimulation, the cell culture plate is centrifuged, and the supernatant is carefully collected.

-

Quantification: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of IL-1β released is measured, and the inhibitory effect of GW791343 is calculated to determine an IC₅₀ value.

References

- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and clinical translation of P2X7 receptor antagonists: A potential therapeutic target in coronary artery disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Allosteric Modulation of the P2X7 Receptor by GW791343: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the P2X7 receptor by the small molecule GW791343. It is designed to offer an in-depth resource for professionals in the fields of pharmacology, neuroscience, and drug development, consolidating key quantitative data, experimental protocols, and signaling pathway visualizations.

Executive Summary

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation, immune responses, and neuropathic pain.[1] Its activation by high concentrations of extracellular ATP triggers a cascade of downstream signaling events.[2][3] GW791343 has been identified as a potent, species-specific allosteric modulator of the P2X7 receptor. It acts as a negative allosteric modulator (NAM) of the human P2X7 receptor and, conversely, as a positive allosteric modulator (PAM) of the rat P2X7 receptor.[4] This dual activity makes GW791343 a valuable tool for dissecting the complex pharmacology of the P2X7 receptor and highlights the subtle but critical structural differences between species orthologs. This guide will delve into the quantitative aspects of this modulation, the experimental methods used to characterize it, and the signaling pathways involved.

Quantitative Data on GW791343 Modulation of P2X7

The following tables summarize the key quantitative data describing the interaction of GW791343 with the human and rat P2X7 receptors.

Table 1: Negative Allosteric Modulation of Human P2X7 Receptor by GW791343

| Parameter | Value | Agonist | Assay Buffer | Cell Type | Reference |

| pIC50 | 6.9 - 7.2 | ATP / BzATP | NaCl or Sucrose | HEK293 | [5][6][7] |

Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor by GW791343

| Effect | Observation | Agonist | Cell Type | Reference |

| Potentiation | Increases agonist responses | ATP / BzATP | HEK293 | [4][8] |

| pIC50 (for binding) | 6.04 ± 0.10 | [3H]-compound-17 | HEK293 | [9] |

Experimental Protocols

The characterization of GW791343's effects on the P2X7 receptor has relied on several key experimental methodologies. Detailed descriptions of these protocols are provided below.

Ethidium (B1194527) Bromide Uptake Assay

This assay is a widely used method to assess P2X7 receptor activation, which leads to the formation of a large pore permeable to molecules up to 900 Da, including ethidium bromide.

Objective: To measure the influx of ethidium bromide through the P2X7 pore as an indicator of receptor activation and its modulation by GW791343.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat recombinant P2X7 receptors are cultured in appropriate media.[8]

-

Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

-

Antagonist Incubation: Cells are pre-incubated with varying concentrations of GW791343 or vehicle control for a defined period (e.g., 40 minutes).[5][8]

-

Agonist Stimulation: A solution containing the P2X7 agonist (e.g., ATP or BzATP) and ethidium bromide (final concentration ~100 µM) is added to the wells.[8]

-

Fluorescence Measurement: The increase in ethidium bromide fluorescence, which occurs upon binding to intracellular nucleic acids, is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is calculated and used to determine the concentration-response curves for the agonist in the presence and absence of the modulator. From these curves, parameters such as pIC50 (for antagonists) or potentiation (for positive modulators) are determined.

Radioligand Binding Assay

Radioligand binding studies are employed to investigate whether a compound directly competes with a known ligand for a binding site on the receptor.

Objective: To determine if GW791343 interacts with the ATP binding site or a distinct allosteric site.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the P2X7 receptor.

-

Radioligand: A radiolabeled P2X7 receptor antagonist, such as [3H]-compound-17, is used.[9]

-

Binding Reaction: The cell membranes are incubated with the radioligand in the presence of varying concentrations of GW791343.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to determine the ability of GW791343 to inhibit the binding of the radioligand, from which the pIC50 for binding can be calculated.[9] Studies have shown that GW791343 does not interact at the ATP binding site.[4]

Signaling Pathways and Modulation

The activation of the P2X7 receptor initiates a complex array of intracellular signaling cascades. GW791343, by allosterically modulating the receptor, can either dampen or enhance these downstream effects depending on the species.

P2X7 Receptor Signaling Cascade

Upon activation by ATP, the P2X7 receptor, a non-selective cation channel, allows the influx of Ca2+ and Na+ and the efflux of K+.[3] This initial ion flux triggers several downstream signaling pathways.[1][2]

Caption: P2X7 Receptor Signaling Cascade.

Allosteric Modulation by GW791343

GW791343 binds to a site on the P2X7 receptor that is distinct from the ATP binding site, thereby modulating the receptor's function in a non-competitive manner.[4] The diagram below illustrates this allosteric interaction.

Caption: Mechanism of Allosteric Modulation.

Experimental Workflow for Characterizing GW791343

The logical flow of experiments to characterize an allosteric modulator like GW791343 is depicted below.

Caption: Experimental Workflow.

Conclusion

GW791343 stands out as a critical pharmacological tool for the study of the P2X7 receptor. Its species-specific allosteric modulation provides a unique opportunity to probe the structural and functional differences between human and rat P2X7 receptors. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the P2X7 receptor. The distinct mechanisms of negative and positive allosteric modulation exhibited by a single compound underscore the complexity of P2X7 pharmacology and open new avenues for the design of novel therapeutics for a range of inflammatory and neurological disorders.

References

- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unife.it [iris.unife.it]

- 4. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. Negative and positive allosteric modulators of the P2X7 receptor - ProQuest [proquest.com]

- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of GW791343 Dihydrochloride: A Technical Guide

Introduction

GW791343 dihydrochloride (B599025) is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in various physiological and pathological processes, including inflammation and neurological diseases.[1] A key characteristic of GW791343 is its species-specific activity; it functions as a negative allosteric modulator (NAM) of the human P2X7 receptor, while acting as a positive allosteric modulator (PAM) at the rat P2X7 receptor.[2][3] This dual activity makes it a valuable pharmacological tool for investigating the structure, function, and therapeutic potential of P2X7 receptors.[2]

Mechanism of Action

GW791343 exerts its effects by binding to an allosteric site on the P2X7 receptor, a site distinct from the orthosteric binding site for its endogenous agonist, adenosine (B11128) triphosphate (ATP).[2][4] Studies have shown that GW791343 does not competitively interact with the ATP binding site.[2][4] Instead, it modulates the receptor's response to agonist binding.

At the human P2X7 receptor , GW791343 acts as a non-competitive antagonist, reducing the maximal response to agonists like ATP and BzATP without significantly affecting agonist potency.[1][4] This inhibitory action has a reported pIC50 value in the range of 6.9 to 7.2.[1][3][5]

Conversely, at the rat P2X7 receptor , GW791343's predominant effect is the positive allosteric modulation, where it enhances agonist responses, increasing both the potency and effect of ATP.[2][6]

This species-dependent difference in activity has been traced to a single amino acid residue at position 95 within the receptor's extracellular domain.[7] The human P2X7 receptor contains a phenylalanine (F95) at this position, which is critical for the negative allosteric effect of GW791343.[7] The rat receptor, however, has a leucine (B10760876) (L95) at the equivalent position, which results in the compound acting as a positive modulator.[7]

Data Presentation

Table 1: Quantitative Pharmacological Data for GW791343

| Parameter | Species | Value | Description |

| pIC50 | Human | 6.9 - 7.2 | Potency as a negative allosteric modulator (non-competitive antagonist) of the human P2X7 receptor.[1][3] |

| Modulation Type | Human | Negative Allosteric Modulator | Inhibits agonist-stimulated responses by reducing the maximal effect.[2][4] |

| Modulation Type | Rat | Positive Allosteric Modulator | Enhances agonist-stimulated responses, increasing the potency and effect of ATP.[2][6] |

Experimental Protocols

Ethidium (B1194527) Accumulation Assay (Functional Antagonism)

This assay is a widely used functional method to measure P2X7 receptor activation, which leads to the formation of a large pore permeable to molecules like ethidium.

-

Cell Lines: Human Embryonic Kidney (HEK293) or other suitable cells stably or transiently expressing recombinant human or rat P2X7 receptors are commonly used.[4][7]

-

Assay Buffer: Experiments are typically conducted in either a NaCl-based buffer or a sucrose-based buffer. The choice of buffer can slightly influence the observed effects.[4]

-

Protocol:

-

Cells are seeded in microplates and cultured to an appropriate confluency.

-

On the day of the assay, the culture medium is replaced with the assay buffer containing ethidium bromide.

-

Cells are pre-incubated with various concentrations of GW791343 (or vehicle control) for a defined period (e.g., 40 minutes).[1]

-

The P2X7 receptor is then stimulated by adding a P2X7 agonist, such as ATP or BzATP, at various concentrations to generate a concentration-response curve.

-

The accumulation of ethidium inside the cells is monitored over time by measuring the increase in fluorescence (ethidium fluoresces brightly upon intercalating with intracellular nucleic acids).

-

Data are analyzed to determine the effect of GW791343 on the agonist's potency (EC50) and maximal response. For negative modulators, a pIC50 is calculated.[7]

-

Radioligand Binding Assay

This assay is used to determine if a compound binds to a specific receptor site and to measure its binding affinity.

-

Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human or rat P2X7 receptor.[4]

-

Radioligand: A radiolabeled P2X7 receptor allosteric modulator, such as [³H]-compound-17, is used.[2][4]

-

Protocol:

-

Cell membranes are incubated with a fixed concentration of the radioligand (e.g., 2 nM [³H]-compound-17).[4]

-

Increasing concentrations of unlabeled GW791343 are added to the incubation mixture to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM compound-17).[4]

-

After incubation to allow binding to reach equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are used to generate a competition curve, from which the inhibitory constant (Ki) of GW791343 for the radioligand binding site can be calculated. Studies show GW791343 inhibits [³H]-compound-17 binding, suggesting they bind to similar or interacting allosteric sites.[2][4]

-

Mandatory Visualizations

P2X7 Receptor Signaling Pathway

Caption: General signaling cascade of the P2X7 receptor upon activation by ATP.

Allosteric Modulation by GW791343

Caption: Species-specific allosteric modulation of P2X7 receptors by GW791343.

Experimental Workflow: Ethidium Accumulation Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]

- 4. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GW791343 dihydrochloride | 人P2X7受体负变构调节剂 | MCE [medchemexpress.cn]

- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of GW791343 Dihydrochloride on Circadian ATP Rhythm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GW791343 dihydrochloride (B599025) on the circadian rhythm of extracellular adenosine (B11128) triphosphate (ATP). It covers the compound's mechanism of action, detailed experimental protocols for assessing its impact on ATP release, quantitative data from key studies, and visualizations of the involved signaling pathways and experimental workflows.

Introduction to GW791343 Dihydrochloride and its Target: The P2X7 Receptor

GW791343 dihydrochloride is a potent, species-specific allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is a ligand-gated ion channel activated by high concentrations of extracellular ATP, playing a crucial role in various physiological and pathological processes, including inflammation, immune response, and neurotransmission.[4][5][6] In the context of circadian biology, the suprachiasmatic nucleus (SCN), the principal pacemaker in mammals, exhibits a circadian rhythm of extracellular ATP release.[1][7] This rhythmic release of ATP is a key component of the intercellular signaling that synchronizes the thousands of individual cellular clocks within the SCN.

GW791343 exhibits distinct modulatory effects depending on the species. In human P2X7 receptors, it acts as a negative allosteric modulator, producing a non-competitive antagonist effect with a pIC50 of 6.9-7.2.[1][8] Conversely, in rat P2X7 receptors, GW791343 functions as a positive allosteric modulator, enhancing agonist-induced responses.[4][8] This species-specific activity is a critical consideration in preclinical research.

Quantitative Data: Effect of GW791343 on ATP Release Rhythm

Studies on organotypic cultures of the rat SCN have demonstrated the potentiating effect of GW791343 on the circadian rhythm of ATP release. The following table summarizes the quantitative findings from a key study where ATP levels were measured every 4 hours over a 48-hour period.

| Treatment Group | Concentration | Peak ATP Release (as % of Control) | Overall ATP Accumulation (as % of Control) | Statistical Significance (vs. Control) |

| Control | - | 100% | 100% | - |

| GW791343 | 5 µM | ~144% | ~144% | p < 0.01 |

Data is estimated from graphical representations in published research and presented as a percentage of the control group for comparative analysis.[1]

Signaling Pathway of GW791343-Mediated ATP Rhythm Modulation

GW791343 enhances the ATP-induced ATP release in rat SCN astrocytes through positive allosteric modulation of the P2X7 receptor. The binding of GW791343 to an allosteric site on the P2X7R potentiates the receptor's response to its endogenous agonist, ATP. This heightened activation of the P2X7R leads to an increased influx of Ca²⁺ and Na⁺. The subsequent rise in intracellular Ca²⁺, along with direct P2X7R-pannexin-1 interaction, is thought to promote the opening of pannexin-1 hemichannels, which facilitates the release of ATP into the extracellular space. This creates a positive feedback loop, further amplifying the rhythmic release of ATP.

Experimental Protocols

The following is a detailed methodology for assessing the effect of GW791343 on the circadian rhythm of ATP in organotypic SCN cultures.

4.1. Preparation of Organotypic SCN Cultures

-

Animal Model: Utilize neonatal (postnatal day 6-10) Sprague-Dawley rats.

-

Dissection: Isolate the brain and prepare 300-400 µm thick coronal slices containing the SCN using a vibratome in ice-cold Gey's balanced salt solution supplemented with glucose.

-

Culture Preparation: Dissect the SCN from the slices and place it on a sterile, porous membrane insert in a 35-mm culture dish.

-

Culture Medium: Culture the SCN explants in a serum-free medium supplemented with B27, glutamine, and antibiotics.

-

Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂ for at least one week to allow them to stabilize before experimentation.

4.2. Drug Treatment and Sample Collection

-

Synchronization: Prior to the experiment, synchronize the SCN cultures by a medium change.

-

Drug Preparation: Prepare a stock solution of GW791343 dihydrochloride in an appropriate solvent (e.g., DMSO) and dilute it to the final concentration (5 µM) in the culture medium. A vehicle control group with the same concentration of the solvent should be run in parallel.

-

Treatment: At the start of the experiment (designated as Zeitgeber Time 0), replace the medium in the culture dishes with either the control medium or the GW791343-containing medium.

-

Sample Collection: Collect the entire volume of the culture medium every 4 hours over a 48-hour period. Immediately after collection, replace the medium with fresh control or drug-containing medium.

-

Sample Storage: Store the collected medium samples at -80°C until the ATP assay is performed.

4.3. ATP Measurement

-

Assay Principle: Utilize a luciferin-luciferase-based bioluminescence assay to quantify the ATP concentration in the collected medium samples.

-

Reagents: Use a commercially available ATP determination kit containing luciferase and its substrate, D-luciferin.

-

Procedure:

-

Thaw the collected medium samples on ice.

-

In a white, opaque 96-well plate, add a small volume of each sample.

-

Add the luciferin-luciferase reagent to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

-

Standard Curve: Generate a standard curve using known concentrations of ATP to convert the luminescence readings to ATP concentrations (e.g., in nM).

4.4. Data Analysis

-

Rhythm Analysis: Analyze the time-series data for circadian rhythmicity using software packages such as ChronoShop or CircWave. Determine the period, amplitude, and phase of the ATP rhythm for both control and treated groups.

-

Statistical Analysis: Compare the rhythm parameters (amplitude, period, and mesor) between the control and GW791343-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of less than 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for studying the effect of GW791343 on the ATP rhythm.

Conclusion

GW791343 dihydrochloride serves as a valuable pharmacological tool for investigating the role of the P2X7 receptor in the regulation of circadian rhythms. Its species-specific activity as a positive allosteric modulator in rats leads to a significant enhancement of the amplitude of the circadian ATP release rhythm in the SCN. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and interpret experiments aimed at understanding the intricate interplay between purinergic signaling and the central circadian pacemaker. Further research is warranted to elucidate the precise molecular mechanisms downstream of P2X7R activation and to explore the therapeutic potential of modulating this pathway in circadian-related disorders.

References

- 1. Circadian Rhythms of Extracellular ATP Accumulation in SCN Cells and Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. jneurosci.org [jneurosci.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Chemical modulation of circadian rhythms and assessment of cellular behavior via indirubin and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The circadian regulation of extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The circadian regulation of extracellular ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on GW791343 and Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the compound GW791343 and its interaction with purinergic signaling pathways. While the initial query suggested a focus on the P2Y2 receptor, current scientific literature establishes GW791343 as a potent, species-specific allosteric modulator of the P2X7 receptor . This guide will therefore focus on the well-documented effects of GW791343 on the P2X7 receptor and, to address the broader interest in purinergic signaling, will also provide a detailed overview of the canonical P2Y2 receptor signaling pathway.

GW791343: A Modulator of the P2X7 Receptor

GW7913443 is a synthetic organic compound that has been identified as a non-competitive, allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[1][2] A key characteristic of GW791343 is its species-specific activity.[3]

Mechanism of Action

GW791343 exhibits distinct effects on human and rat P2X7 receptors:

-

Human P2X7 Receptor: GW791343 acts as a negative allosteric modulator (NAM) .[1][2][3] It binds to a site distinct from the ATP binding site, inducing a conformational change that inhibits the receptor's function.[1][4] This results in a non-competitive antagonism of ATP-induced responses.[1]

-

Rat P2X7 Receptor: In contrast, GW791343 functions as a positive allosteric modulator (PAM) .[1][2] It enhances the receptor's response to ATP, increasing both the potency and maximal effect of the agonist.[1]

This differential activity makes GW791343 a valuable tool for studying the structural and functional differences between human and rat P2X7 receptors.[1]

Quantitative Data

The inhibitory potency of GW791343 on the human P2X7 receptor has been quantified in various studies.

| Parameter | Species | Value | Notes |

| pIC50 | Human | 6.9 - 7.2 | Negative allosteric modulator.[3] |

| pIC50 | Rat | 6.04 ± 0.10 | Determined via inhibition of [3H]-compound-17 binding, indicating interaction with an allosteric site.[1] |

Experimental Protocols

The characterization of GW791343 and other P2X7 receptor modulators relies on specific in vitro assays. Below are detailed methodologies for key experiments.

Ethidium (B1194527) Bromide Uptake Assay for P2X7 Receptor Pore Formation

This assay measures the formation of the large pore associated with prolonged P2X7 receptor activation, which is permeable to molecules like ethidium bromide (EtBr).[5][6]

Principle: Upon activation by ATP, the P2X7 receptor forms a non-selective pore that allows the passage of molecules up to 900 Da.[6] Ethidium bromide, a fluorescent dye, can enter the cell through this pore and intercalate with intracellular nucleic acids, leading to a significant increase in fluorescence.

Methodology:

-

Cell Culture: Seed cells expressing the P2X7 receptor (e.g., HEK293 cells transfected with the P2X7 gene) in a 96-well plate and culture overnight.[7]

-

Compound Incubation: Pre-incubate the cells with various concentrations of GW791343 or a vehicle control for a specified period (e.g., 30-40 minutes).[3][7]

-

Dye and Agonist Addition: Add ethidium bromide to the assay buffer. To initiate the assay, add a P2X7 receptor agonist, such as ATP or the more potent analog BzATP.[7]

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[7]

-

Data Analysis: Plot the rate of ethidium bromide uptake against the concentration of GW791343 to determine the IC50 value for inhibition of pore formation.[7]

Calcium Mobilization Assay for P2X7 and P2Y2 Receptor Activity

This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. It is a common method for assessing the function of both P2X and Gq-coupled P2Y receptors.[8][9]

Principle: P2X7 receptor activation leads to a direct influx of extracellular calcium.[10] Gq-coupled receptors, like P2Y2, activate phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11][12] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[8]

Methodology:

-

Cell Culture: Plate cells expressing the target receptor (P2X7 or P2Y2) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for approximately 1 hour at 37°C.[9][13]

-

Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with different concentrations of the test compound (e.g., GW791343 for P2X7 or a P2Y2 antagonist) or vehicle.[7]

-

Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and record a baseline fluorescence. Add the appropriate agonist (e.g., ATP or BzATP for P2X7; ATP or UTP for P2Y2) to stimulate the receptor and immediately begin kinetic fluorescence measurements.[8][9]

-

Data Analysis: Calculate the change in fluorescence in response to the agonist. For antagonists, determine the IC50 value by plotting the inhibition of the calcium response against the antagonist concentration.

Purinergic Signaling Pathways

GW791343 and the P2X7 Receptor Signaling Pathway

The binding of ATP to the P2X7 receptor triggers the opening of an ion channel, leading to cation influx and subsequent downstream signaling events. GW791343 allosterically modulates this process.

Caption: Allosteric modulation of the P2X7 receptor signaling pathway by GW791343.

P2Y2 Receptor Signaling Pathway

The P2Y2 receptor is a G protein-coupled receptor (GPCR) that is equipotently activated by ATP and UTP.[12][14] Its activation initiates a cascade of intracellular signaling events, primarily through Gq/11 proteins.[11][12]

Caption: The canonical P2Y2 receptor signaling pathway via Gq/11 and PLC activation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening compounds for their effect on P2X7 receptor-mediated pore formation.

Caption: Workflow for an ethidium bromide uptake assay to assess P2X7 receptor modulation.

This guide provides a comprehensive, technically focused overview of the current understanding of GW791343's role in purinergic signaling, with a clear emphasis on its interaction with the P2X7 receptor. The inclusion of detailed experimental protocols and signaling pathway diagrams aims to equip researchers and drug development professionals with the foundational knowledge required for further investigation in this field.

References

- 1. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Autocrine signaling via release of ATP and activation of P2X7 receptor influences motile activity of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. agilent.com [agilent.com]

- 10. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Solubilization and Use of GW791343 dihydrochloride in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of GW791343 dihydrochloride (B599025) for use in in vitro research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in experimental settings.

Compound Information

GW791343 dihydrochloride is a potent and species-specific allosteric modulator of the P2X7 receptor. It functions as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1] This compound is frequently utilized in neurological disease research.[2][3]

Solubility and Stock Solution Preparation

Proper dissolution is critical for the efficacy of GW791343 dihydrochloride in in vitro assays. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4]

Table 1: Solubility and Stock Solution Preparation of GW791343 dihydrochloride

| Solvent | Maximum Concentration | Stock Solution Concentration | Storage of Stock Solution |

| DMSO | ≥ 2 mg/mL (≥ 4.47 mM)[2] | 10 mM[2] | -20°C for up to 1 month or -80°C for up to 6 months.[2] |

Note: It is highly recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of GW791343 dihydrochloride in DMSO.

Materials:

-

GW791343 dihydrochloride powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptically weigh the desired amount of GW791343 dihydrochloride powder.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of GW791343 dihydrochloride (M.Wt: 483.81 g/mol ), add 0.2067 mL of DMSO.[4]

-

Add the calculated volume of DMSO to the vial containing the compound.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If dissolution is slow, gentle warming or sonication can be used to aid the process.[2]

-

Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.

-

Store the aliquots at -20°C or -80°C as recommended.[2]

Preparation of Working Solutions for In Vitro Assays

This section describes the preparation of working solutions from the 10 mM DMSO stock for cell-based assays. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM GW791343 dihydrochloride stock solution in DMSO

-

Appropriate cell culture medium

-

Sterile tubes

-

Calibrated pipettes

Procedure:

-

Thaw a single-use aliquot of the 10 mM GW791343 dihydrochloride stock solution at room temperature.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Typical working concentrations for in vitro studies range from 0.01 µM to 30 µM.[2]

-

For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the cell culture medium.

-

Always prepare fresh working solutions immediately before use.

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for utilizing GW791343 dihydrochloride in in vitro experiments.

Caption: Workflow for preparing and using GW791343 in vitro.

Signaling Pathway of GW791343 at the P2X7 Receptor

GW791343 dihydrochloride acts as a non-competitive antagonist at the human P2X7 receptor, which is an ATP-gated ion channel.[1][2] It modulates the receptor's activity without directly competing with ATP for the binding site.[1][5]

Caption: GW791343 mechanism at the human P2X7 receptor.

References

- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. apexbt.com [apexbt.com]

- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Administration Guide for GW791343 Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of GW791343 dihydrochloride (B599025), a potent and species-specific allosteric modulator of the P2X7 receptor. GW791343 dihydrochloride acts as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1] This distinct pharmacological profile makes it a valuable tool for investigating the role of the P2X7 receptor in various physiological and pathological processes, particularly in rodent models of neurological and inflammatory diseases.

Mechanism of Action

GW791343 dihydrochloride modulates the function of the P2X7 receptor, an ATP-gated ion channel. In humans, it acts as a non-competitive antagonist, inhibiting the receptor's activity.[2] Conversely, in rats, it enhances the receptor's response to ATP.[1] The P2X7 receptor is a key player in inflammatory signaling cascades. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a variety of downstream events. These include the influx of Ca²⁺ and Na⁺, efflux of K⁺, and the formation of a large, non-selective pore. A major consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome, which leads to the processing and release of the pro-inflammatory cytokines IL-1β and IL-18.[3][4]

P2X7 Receptor Signaling Pathway

The following diagram illustrates the central role of the P2X7 receptor in initiating an inflammatory response.

Caption: Simplified P2X7 receptor signaling cascade.

In Vivo Administration Protocols

The successful in vivo application of GW791343 dihydrochloride is critically dependent on the appropriate choice of vehicle for solubilization and the route of administration. Due to its chemical properties, GW791343 dihydrochloride requires a specific solvent formulation for effective delivery in animal models.

Vehicle Formulations

Several vehicle formulations have been reported to successfully solubilize GW791343 dihydrochloride for in vivo use. The choice of formulation may depend on the desired route of administration and the experimental timeline. It is recommended to prepare a stock solution first, which can then be diluted to the final working concentration. Prepare fresh working solutions on the day of the experiment to ensure stability and efficacy.

| Formulation Component | Percentage | Notes |

| Formulation 1 | ||

| DMSO | 10% | Initial solvent to dissolve the compound. |

| PEG300 | 40% | A common co-solvent to improve solubility. |

| Tween-80 | 5% | A surfactant to aid in creating a stable emulsion. |